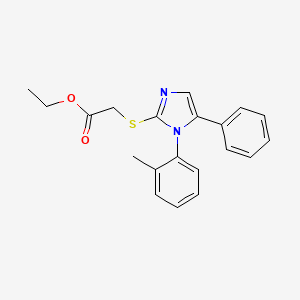

ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHHJNDWDXHEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde.

Substitution Reactions: The phenyl and o-tolyl groups are introduced via substitution reactions using appropriate aromatic compounds.

Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base to form the thioester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioester group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Differences and Implications

Substituent Position and Steric Effects

- Ortho vs. Para-substituted analogs may exhibit better solubility due to reduced steric crowding.

- Amino vs. Aryl Thioethers: Ethyl 2-((4-aminophenyl)thio)acetate lacks the imidazole ring but contains an amino group, which could enhance hydrogen-bonding interactions in biological systems .

Core Heterocycle Variations

Functional Group Impact

- Thioacetate vs. Hydroxypropanoate Esters: The thioether in the target compound is less polar than the hydroxypropanoate group in , likely improving membrane permeability but reducing aqueous solubility.

- Sulfanyl vs. Thioether Linkages : The benzimidazole sulfanyl ester in may exhibit different hydrolysis rates compared to thioethers, influencing drug release profiles.

Biological Activity

Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic compound belonging to the class of imidazole derivatives, characterized by its unique substitution pattern and thioacetate functional group. This article delves into its biological activities, focusing on its antimicrobial, anticancer, and potential antiviral properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is , with a molecular weight of 352.5 g/mol. The compound features an imidazole ring substituted with phenyl and o-tolyl groups, along with a thioacetate moiety that enhances its reactivity and biological activity .

Antimicrobial Activity

In Vitro Studies : Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 µM to 23.15 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions, leading to cell death. Additionally, it has shown potential in preventing biofilm formation, which is critical in chronic infections .

Anticancer Activity

Cytotoxic Effects : Preliminary studies suggest that ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of specific signaling pathways involved in programmed cell death .

Case Studies : In a study involving human cancer cell lines, the compound demonstrated IC50 values indicating significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. Further investigations are required to elucidate the precise mechanisms underlying its anticancer effects .

Potential Antiviral Properties

Emerging research indicates that compounds with imidazole rings, including ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate, may possess antiviral activities. These compounds have been studied for their ability to inhibit viral replication and modulate immune responses. However, specific studies focusing on this compound's antiviral efficacy are still limited and warrant further exploration .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 4.69 - 22.9 µM (MIC) | Disruption of cell membranes; inhibition of enzymatic functions |

| Anticancer | Various human cancer cell lines | Significant cytotoxicity (IC50 values TBD) | Induction of apoptosis through signaling pathways |

| Antiviral | Viral pathogens (general potential) | TBD | Inhibition of viral replication; modulation of immune response |

Q & A

Q. What are the established synthetic methodologies for ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate?

The compound is typically synthesized via a multi-step approach:

- Imidazole core formation : A four-component condensation of benzil, o-toluidine, ammonium acetate, and a carbonyl source (e.g., salicylaldehyde) in refluxing acetic acid, followed by column chromatography (n-hexane/EtOAc) for purification .

- Thioether linkage introduction : Nucleophilic substitution between the imidazole-2-thiol intermediate and ethyl 2-chloroacetate, using potassium carbonate as a base in ethanol, followed by recrystallization .

- Key variables : Reaction time (36–48 h for imidazole cyclization), solvent polarity, and stoichiometric control of ammonium acetate to minimize byproducts like unsubstituted imidazoles .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopic techniques :

- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.3 ppm for o-tolyl and phenyl groups) and thioacetate methylene (δ ~4.2 ppm). Compare with simulated spectra from DFT calculations .

- IR : Confirm C=S (650–750 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SHELX or WinGX software) resolves bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles between aromatic planes .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with gradient elution (n-hexane/EtOAc, 8:2 to 6:4) separates regioisomers and unreacted precursors .

- Recrystallization : Ethanol or ethyl acetate removes polar impurities, confirmed by melting point consistency (Δ < 2°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether coupling step?

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or polar aprotic solvents (DMF) to enhance nucleophilicity of the thiol group .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., slow deprotonation of the thiol).

- Contradictions : Higher temperatures (>80°C) may degrade the ester group; balance reactivity and stability using Arrhenius plots .

Q. How are computational methods applied to predict biological activity or reactivity?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase COX1/2), focusing on the thioacetate’s hydrogen-bonding potential .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization .

Q. How can crystallographic data resolve discrepancies in spectral assignments?

- Case study : If NMR suggests two conformers (e.g., due to restricted rotation), X-ray data can confirm the dominant crystal packing mode. For example, SHELXL refinement may reveal a single conformation stabilized by π-stacking interactions .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, and CIF validation (via IUCr) ensures compliance with crystallographic standards .

Q. What strategies address polymorphic variability in solid-state characterization?

- Polymorph screening : Recrystallize from diverse solvents (e.g., acetone vs. DCM) and analyze via PXRD to identify forms .

- Thermal analysis : DSC/TGA profiles distinguish polymorphs (ΔHfusion differences >5 J/g indicate distinct packing) .

Q. How are mechanistic pathways for side reactions elucidated?

- Isotopic labeling : Use deuterated acetic acid in cyclization steps to track proton transfer via LC-MS .

- Trapping experiments : Add TEMPO to detect radical intermediates in thioether formation, indicating competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.